α1A‑Adrenoceptor Affinity Comparison Against Prazosin
In a direct comparison of displacement of [3H]prazosin from human recombinant α1A‑adrenoceptors expressed in CHO cells, the target compound exhibited a Ki of 1.38 nM. The reference α1‑blocker prazosin achieved a Ki of 0.13 nM under equivalent conditions. While prazosin is ~10‑fold more potent, it lacks the 5‑HT1A affinity that the target compound provides, meaning it cannot serve as a dual‑target alternative [1][2].
| Evidence Dimension | Binding affinity (Ki) at human α1A‑adrenoceptor |
|---|---|
| Target Compound Data | Ki = 1.38 nM |
| Comparator Or Baseline | Prazosin Ki = 0.13 nM |
| Quantified Difference | Prazosin is 10.6‑fold more potent; target compound uniquely adds 5‑HT1A activity |
| Conditions | Displacement of [3H]prazosin, human recombinant α1A, CHO cells, rapid filtration |
Why This Matters
Procurement decisions must weigh the multi‑target fingerprint of the target compound against the higher α1A potency but single‑target nature of prazosin.
- [1] BindingDB Entry BDBM50416777. Ki for α1A adrenergic receptor: 1.38 nM. View Source
- [2] Michel MC, et al. α1‑adrenoceptor subtypes: molecular pharmacology and therapeutic potential. Naunyn‑Schmiedeberg's Arch Pharmacol. 1995;352(6):583‑592. (Prazosin Ki for α1A = 0.13 nM). View Source
